

# Application Note: Determination of Arsenic in Water using the Silver Diethyldithiocarbamate Method

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## Compound of Interest

Compound Name: Silver diethyldithiocarbamate

Cat. No.: B15597357

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## Introduction

Arsenic is a toxic element that can contaminate water sources, posing a significant risk to public health.[1] The United States Public Health Service recommends that arsenic concentration in drinking water not exceed 0.01 mg/L, and water with a concentration greater than 0.05 mg/L should be rejected for human consumption.[1] Therefore, accurate and sensitive methods for the determination of arsenic in aqueous samples are crucial. The **silver diethyldithiocarbamate** (SDDC) method is a widely used and reliable colorimetric technique for this purpose.[1][2]

This method relies on the reduction of inorganic arsenic to arsine gas ( $\text{AsH}_3$ ). This is achieved by reacting the sample with zinc in an acidic medium.[3][4] The generated arsine gas is then passed through a scrubber to remove interfering sulfides and bubbled into a solution of **silver diethyldithiocarbamate** in pyridine.[3][5] Arsine reacts with the SDDC to form a soluble red-colored complex, which can be quantified spectrophotometrically.[3][6] The intensity of the color, measured at a maximum absorbance of approximately 535 nm, is directly proportional to the arsenic concentration in the sample.[3][7]

This application note provides a detailed protocol for the determination of arsenic in water using the SDDC method, intended for researchers, scientists, and professionals in drug development and water quality analysis.

## Principle of the Method

The core of the SDDC method involves a two-step process:

- **Reduction of Arsenic to Arsine:** In a sealed generator, arsenic species in the water sample are reduced to volatile arsine gas ( $\text{AsH}_3$ ) by the action of zinc metal in the presence of hydrochloric acid, potassium iodide, and stannous chloride.[3][4] The potassium iodide and stannous chloride act as pre-reductants to ensure all arsenic is in the As(III) state for efficient conversion to arsine.
- **Formation of a Colored Complex:** The generated arsine gas is passed through a scrubber containing lead acetate-impregnated glass wool to remove any hydrogen sulfide that may have formed.[3] The purified arsine then reacts with a solution of **silver diethyldithiocarbamate** in pyridine to form a red-colored colloidal complex.[4][6] The reaction is believed to be:  $\text{AsH}_3 + 6 \text{Ag(SDDC)} \rightarrow \text{As(SDDC)}_3 + 6 \text{Ag} + 3 \text{H(SDDC)}$ [4]

The absorbance of this red solution is then measured using a spectrophotometer, and the concentration of arsenic is determined by comparison with a calibration curve prepared from standard arsenic solutions.

## Quantitative Data Summary

The **silver diethyldithiocarbamate** method is suitable for the determination of arsenic in the low mg/L to  $\mu\text{g/L}$  range. The following table summarizes the key quantitative parameters of this method based on various sources.

Parameter	Value	References
Applicability Range	5 to 200 µg/L	[3]
Wavelength of Max. Absorbance (λ <sub>max</sub> )	520 - 540 nm	[4][5][8]
Quantification Limit	0.004 mg/L (4 µg/L)	[9]
Detection Limit	10 µg/L for inorganic arsenic	[10]
Interferences	Antimony, Chromium, Cobalt, Copper, Mercury, Molybdenum, Nickel, Silver, Selenium, Germanium, Tellurium	[2][3][10]

## Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the determination of arsenic in water samples.

## Reagents and Materials

- **Silver Diethyldithiocarbamate** (SDDC) Reagent (0.5% w/v in Pyridine): Dissolve 1 g of **silver diethyldithiocarbamate** in 200 mL of pyridine. Store in a light-resistant bottle. This solution is stable for about one month.[4][5] Caution: Pyridine is hazardous; handle with care in a well-ventilated fume hood.[4]
- Arsenic Standard Solutions:
  - Stock Arsenic Solution (1000 mg/L): Dissolve 1.320 g of arsenic trioxide (As<sub>2</sub>O<sub>3</sub>), previously dried for at least one hour at 110°C, in 10 mL of 10 M NaOH and dilute to 1000 mL with deionized water.[3]
  - Intermediate Arsenic Solution (10.0 mg/L): Pipette 10.0 mL of the stock arsenic solution into a 1000-mL volumetric flask and dilute to the mark with deionized water.[5]

- Working Arsenic Solutions: Prepare a series of standards by diluting the intermediate arsenic solution to cover the expected concentration range of the samples (e.g., 0, 2, 5, 10, 20 µg/L). Prepare fresh weekly.[3]
- Hydrochloric Acid (HCl), concentrated[4]
- Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of deionized water. Store in an amber bottle.[3]
- Stannous Chloride (SnCl<sub>2</sub>) Solution: Dissolve 40 g of SnCl<sub>2</sub>·2H<sub>2</sub>O in 100 mL of concentrated HCl. Prepare fresh daily.[3]
- Lead Acetate Solution: Dissolve 10 g of lead acetate trihydrate (Pb(C<sub>2</sub>H<sub>3</sub>O<sub>2</sub>)<sub>2</sub>·3H<sub>2</sub>O) in 100 mL of deionized water.[3]
- Zinc, granular, 20-mesh, arsenic-free[3]
- Glass Wool

## Equipment

- Spectrophotometer, for use at 535 nm, with 1-cm cells.
- Arsine generator and absorption tube assembly.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Fume hood.

## Sample Preparation (for Total Arsenic)

For the determination of total arsenic, including organic forms, a digestion step is required. To determine only inorganic arsenic, this step can be omitted.[3]

- Pipette a suitable volume of the water sample (e.g., 100 mL) into the flask of the arsine generator.[3]
- Add 7 mL of 9M H<sub>2</sub>SO<sub>4</sub> and 5 mL of concentrated HNO<sub>3</sub>. [3]

- Evaporate the sample to fumes of sulfur trioxide to decompose organic compounds.[3]
- Cool the digested sample before proceeding to the arsine generation step.

## Arsine Generation and Measurement

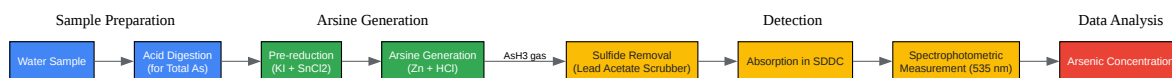
- Apparatus Setup: Prepare the scrubber by impregnating glass wool with the lead acetate solution and placing it in the scrubber tube of the arsine generator. Pipette 3.0 mL of the SDDC reagent into the absorber tube.[8]
- Pre-reduction: To the sample (or digested sample) in the generator flask, add 5 mL of concentrated HCl, 2 mL of the KI solution, and 8 drops of the  $\text{SnCl}_2$  solution. Swirl and allow to stand for at least 15 minutes to reduce As(V) to As(III).[4]
- Arsine Generation: Add 3 g of granular zinc to the generator flask and immediately connect the scrubber-absorber assembly, ensuring the system is airtight.[10]
- Reaction: Allow the reaction to proceed for at least 30 minutes to ensure complete evolution of arsine.[3][8]
- Measurement: Disconnect the absorber tube and gently swirl to dissolve the red complex. Transfer the solution to a 1-cm cuvette and measure the absorbance at 535 nm against a reagent blank.[3]
- Calibration Curve: Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known arsenic concentrations.
- Calculation: Determine the arsenic concentration in the sample from the calibration curve.

## Interferences

Several metal ions can interfere with the SDDC method. Antimony is a notable positive interference as it forms stibine ( $\text{SbH}_3$ ), which also reacts with the SDDC reagent to form a colored complex with a maximum absorbance at 510 nm.[1][2] Other metals such as chromium, cobalt, copper, mercury, molybdenum, and nickel can interfere with the evolution of arsine.[3] The lead acetate scrubber is effective in removing sulfide interference.[3]

## Visualization

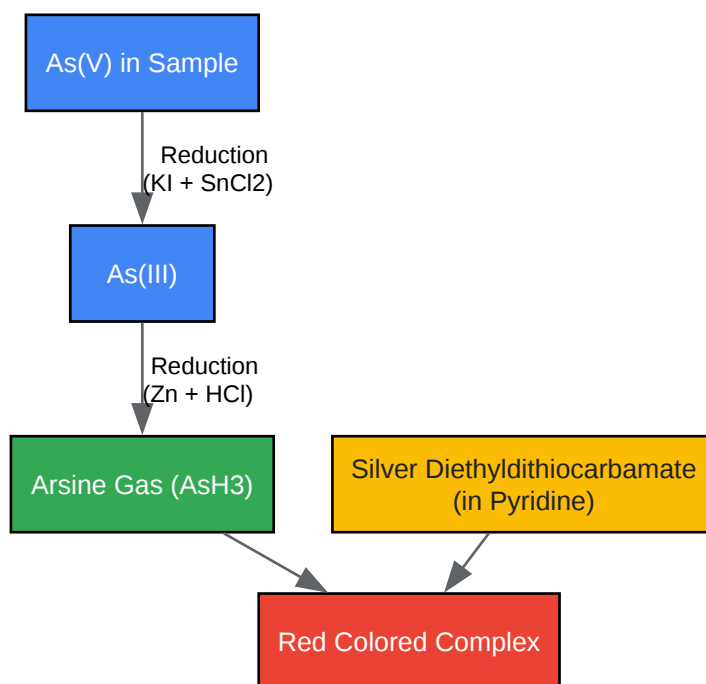
### Experimental Workflow



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Caption: Workflow for arsenic determination by the SDDC method.

### Chemical Reaction Pathway



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Caption: Key chemical reactions in the SDDC method.

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